1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde

Beschreibung

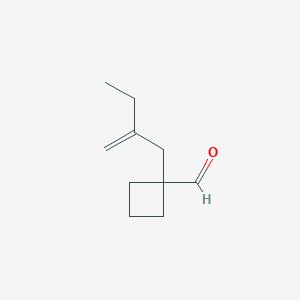

1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring a 2-methylidenebutyl substituent. Cyclobutane carbaldehydes are valuable intermediates in organic synthesis, particularly in pharmaceutical and materials science applications, due to their strained ring systems and reactive aldehyde groups .

Eigenschaften

Molekularformel |

C10H16O |

|---|---|

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

1-(2-methylidenebutyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c1-3-9(2)7-10(8-11)5-4-6-10/h8H,2-7H2,1H3 |

InChI-Schlüssel |

RKEGLYIWEICNJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=C)CC1(CCC1)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition reaction of alkenes to form the cyclobutane ring, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The methylidenebutyl group can participate in substitution reactions, such as halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 1-(2-Methylidenebutyl)cyclobutane-1-carboxylic acid.

Reduction: Formation of 1-(2-Methylidenebutyl)cyclobutane-1-methanol.

Substitution: Formation of halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in organic synthesis and the study of cyclobutane-containing compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclobutane ring and methylidenebutyl group can participate in various chemical interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in research and development .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methylbut-3-enyl)cyclobutane-1-carbaldehyde

- Molecular Formula : C₁₀H₁₆O

- Molecular Weight : 152.23 g/mol

- Substituent : A 3-methylbut-3-enyl group (a branched alkenyl chain).

- Key Properties :

- Structural Insights : The double bond in the 3-methylbut-3-enyl group introduces steric and electronic differences compared to the 2-methylidenebutyl substituent. This affects reactivity in aldol condensations or nucleophilic additions due to varying electron density at the aldehyde group .

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde

- Molecular Formula : C₉H₁₄O₂

- Molecular Weight : 154.21 g/mol

- Substituent : A tetrahydrofuran (oxolane) ring attached via a methylene group.

- Key Properties :

- This impacts solubility and crystallization behavior .

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol (calculated)

- Substituent : A 2-methoxyethyl group.

- Key Properties: SMILES: COCCC1(CCC1)C=O Reactivity: The methoxy group acts as an electron donor, stabilizing the aldehyde via resonance, which may reduce electrophilicity compared to non-oxygenated analogs .

1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.22 g/mol

- Substituent : A 2-hydroxy-2-methylpropyl group.

- Key Properties: Purity: Not specified, but commercial availability through Parchem Chemicals suggests ≥90% purity. Reactivity: The hydroxyl group enables hydrogen bonding and participation in acid-catalyzed reactions, distinguishing it from the non-hydroxylated target compound .

Research Findings and Implications

- Synthetic Challenges : Cyclobutane carbaldehydes with alkenyl substituents (e.g., 2-methylidenebutyl) may require specialized conditions to prevent ring-opening reactions, as seen in analogous syntheses involving ethyl acetate and toluenesulfonate .

- Electrophilicity Trends : Substituents like methoxy or hydroxyl groups reduce aldehyde reactivity compared to purely alkyl or alkenyl groups, as observed in NMR shifts (e.g., δ 7.48 ppm for aromatic protons in toluenesulfonate derivatives) .

- Commercial Viability : Discontinued status of 1-(3-methylbut-3-enyl)cyclobutane-1-carbaldehyde highlights supply chain challenges for strained carbaldehydes, necessitating in-house synthesis for research .

Biologische Aktivität

1-(2-Methylidenebutyl)cyclobutane-1-carbaldehyde, with the CAS number 1936699-66-9, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C₁₀H₁₆O

- Molecular Weight : 152.23 g/mol

- Structure : The compound features a cyclobutane ring with an aldehyde functional group, which is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclobutane have been shown to inhibit various bacterial strains. The mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Activity Type | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Antibacterial | |

| Similar Cyclobutane Derivatives | Bacillus subtilis | Antimicrobial |

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Cyclobutane derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : It is hypothesized that the aldehyde group can form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects on cancer cells.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and cardiovascular diseases. Some studies suggest that cyclobutane derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various cyclobutane derivatives, this compound was tested against several bacterial strains. The results demonstrated a notable reduction in bacterial viability, indicating its potential as an antimicrobial agent.

Study 2: Antitumor Screening

Another investigation focused on the antitumor properties of similar cyclobutane compounds. The study reported that these compounds inhibited the proliferation of cancer cell lines in vitro, suggesting that this compound may share these beneficial effects.

Mechanisms Responsible for Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde functionality can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes.

- Reactive Oxygen Species (ROS) Generation : Compounds like this can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Membrane Disruption : The hydrophobic nature of the cyclobutane ring may facilitate interactions with lipid membranes, compromising their integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.